1-(1,3-Benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxobutan-2-yl acetate
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzodioxole ring and a methoxyphenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its interesting chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is typically heated to a temperature of around 60-80°C and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate involves its interaction with specific molecular targets. The benzodioxole ring and methoxyphenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-phenyl-3-oxopropyl acetate
- 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-hydroxyphenyl)-3-oxopropyl acetate
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate is unique due to the presence of both the benzodioxole ring and the methoxyphenyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20O6 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C20H20O6/c1-13(21)26-17(9-14-3-8-19-20(10-14)25-12-24-19)11-18(22)15-4-6-16(23-2)7-5-15/h3-8,10,17H,9,11-12H2,1-2H3 |
InChI Key |
QTUSYDJPYSTDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1=CC2=C(C=C1)OCO2)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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